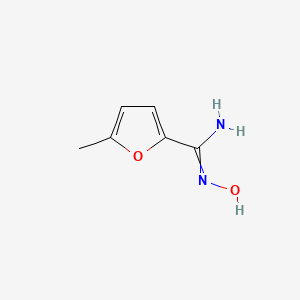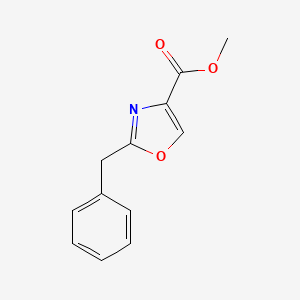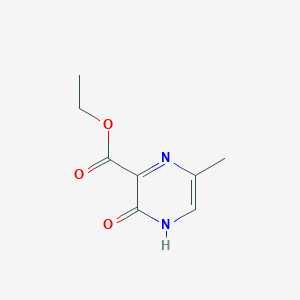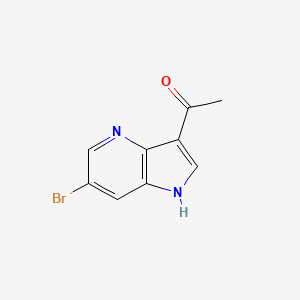
3-(Thiophen-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with piperidine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent selection and purification steps are also crucial to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Substituted piperidines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds, enhancing binding affinity.
Comparación Con Compuestos Similares
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Piperidine: A six-membered ring containing nitrogen, without the thiophene substitution.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 3-(Thiophen-2-yl)piperidine.
Uniqueness: this compound is unique due to the combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
862718-69-2 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 |
Clave InChI |
ZRTROWVOYFUWEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)
![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)



![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)


![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)

